methyl N-[6-chloro-5-(4-chloronaphthalen-1-yl)oxy-1H-benzimidazol-2-yl]carbamate
Overview
Description
Methyl N-[6-chloro-5-(4-chloronaphthalen-1-yl)oxy-1H-benzimidazol-2-yl]carbamate is a complex organic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by the presence of a benzimidazole ring fused with a naphthalene moiety, making it a unique and potentially potent molecule for various applications.
Preparation Methods
The synthesis of methyl N-[6-chloro-5-(4-chloronaphthalen-1-yl)oxy-1H-benzimidazol-2-yl]carbamate typically involves a series of organic reactions. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents . The naphthalene moiety is then introduced through a nucleophilic substitution reaction, where the chloronaphthalene derivative reacts with the benzimidazole intermediate. The final step involves the carbamation of the benzimidazole-naphthalene compound using methyl isocyanate under controlled conditions .
Chemical Reactions Analysis
Methyl N-[6-chloro-5-(4-chloronaphthalen-1-yl)oxy-1H-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Methyl N-[6-chloro-5-(4-chloronaphthalen-1-yl)oxy-1H-benzimidazol-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of methyl N-[6-chloro-5-(4-chloronaphthalen-1-yl)oxy-1H-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, it can inhibit the activity of microtubules, disrupting cell division and leading to anticancer effects . The naphthalene moiety enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Methyl N-[6-chloro-5-(4-chloronaphthalen-1-yl)oxy-1H-benzimidazol-2-yl]carbamate can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a broad spectrum of activity against parasitic worms.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Compared to these compounds, this compound is unique due to the presence of the naphthalene moiety, which may enhance its pharmacological properties and broaden its range of applications .
Properties
IUPAC Name |
methyl N-[6-chloro-5-(4-chloronaphthalen-1-yl)oxy-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3/c1-26-19(25)24-18-22-14-8-13(21)17(9-15(14)23-18)27-16-7-6-12(20)10-4-2-3-5-11(10)16/h2-9H,1H3,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGELXDLIBQUKNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=C(C4=CC=CC=C43)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.